molecular formula C4H4ClNS B1590920 2-(Chloromethyl)thiazole CAS No. 3364-78-1

2-(Chloromethyl)thiazole

Cat. No.: B1590920
CAS No.: 3364-78-1
M. Wt: 133.6 g/mol
InChI Key: ZHAKAIBZKYHXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

2-(Chloromethyl)thiazole is primarily employed as an intermediate in the preparation of compounds having pesticidal action . .

Mode of Action

It is known to be used in the synthesis of compounds with pesticidal action , suggesting it may interact with biological targets to exert its effects

Biochemical Pathways

As an intermediate in the synthesis of pesticidal compounds , it may play a role in the biochemical pathways related to these compounds

Result of Action

As an intermediate in the synthesis of compounds with pesticidal action , it is likely to contribute to the overall effects of these compounds. More research is needed to elucidate the specific molecular and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)thiazole typically involves the reaction of allyl isothiocyanate with chlorine. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as distillation with oligomeric polyethers to obtain a pure product .

Chemical Reactions Analysis

2-(Chloromethyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, thiazole derivatives generally undergo these reactions under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Chloromethyl)thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Chloromethyl)thiazole can be compared with other thiazole derivatives:

Properties

IUPAC Name

2-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-3-4-6-1-2-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAKAIBZKYHXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555742
Record name 2-(Chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3364-78-1
Record name 2-(Chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)thiazole
Reactant of Route 2
2-(Chloromethyl)thiazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)thiazole
Reactant of Route 4
2-(Chloromethyl)thiazole
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)thiazole
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.